molecular formula C7H6BrF2NO B3034960 3-Bromo-2-(difluoromethoxy)aniline CAS No. 259243-50-0

3-Bromo-2-(difluoromethoxy)aniline

Cat. No.: B3034960
CAS No.: 259243-50-0
M. Wt: 238.03 g/mol
InChI Key: YHAAVVCNMXUAJQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)aniline (DFMA) is an organic compound with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. It is a versatile molecule with a unique structure and properties, which makes it a valuable tool for scientists. DFMA is a colorless liquid with a sweet odor, and it is soluble in both organic and aqueous solvents. It is also a relatively stable compound, with a high boiling point (155°C) and low vapor pressure (0.07 mmHg).

Scientific Research Applications

  • Synthesis and Structural Analysis : A study focused on the synthesis and crystal structure analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, which are closely related to 3-Bromo-2-(difluoromethoxy)aniline. The research demonstrated that these compounds can be synthesized in a one-pot procedure and have interesting structural properties, such as a U-shaped structure and the ability to adopt helical structures. This highlights their potential in various synthetic applications (Ito et al., 2002).

  • Nonlinear Optical (NLO) Materials : Another study conducted vibrational analysis on halogenated anilines, which are structurally similar to this compound. The research provided insights into the effects of electron-donating and electron-withdrawing groups on aniline structures. The findings suggest potential applications in nonlinear optical materials, given the unique vibrational properties of these compounds (Revathi et al., 2017).

  • Photocatalysis in Synthesis : A method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials was developed. This study demonstrates the potential use of this compound in photocatalysis, facilitating the installation of amino and fluoroalkyl moieties in various compounds (Kong et al., 2017).

  • Applications in Drug Discovery and Development : Research on the synthesis of 3,3-difluoro-2-oxindole through a visible-light-induced photoredox difluoromethylation-amidation process utilized anilines, suggesting that compounds like this compound could be valuable in drug discovery and development due to their broad substrate tolerance and mild reaction conditions (Yu et al., 2017).

  • Transition Metal-Free Synthesis : A transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, starting from specific cyclopentanones, has been reported. This approach could be applicable to the synthesis of this compound, expanding the range of accessible aniline derivatives (Staudt et al., 2022).

Safety and Hazards

“3-Bromo-2-(difluoromethoxy)aniline” is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H301+H311;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(difluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction prevents the phosphorylation of target proteins, thereby altering cellular signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, the metabolism of this compound can lead to the formation of reactive intermediates that may further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s overall impact on cellular processes .

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAAVVCNMXUAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281831
Record name 3-Bromo-2-(difluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259243-50-0
Record name 3-Bromo-2-(difluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259243-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(difluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-ml four-necked flask provided with a reflux condenser, a stirrer and a thermometer were fed 0.95 g (17.0 mmol) of an iron powder, 0.11 g (1.0 mmol) of 98% sulfuric acid, 15 ml of water and 1.62 g (6.0 mmol) of 3-bromo-2-difluoromethoxynitrobenzene. The mixture was heated on an oil bath and refluxed for 2 hours. After the completion of a reaction, azeotropic distillation was conducted while 220 ml of water was added gradually. The distillate was subjected to extraction two times each using 100 ml of ether. The ether layer was dried over anhydrous sodium sulfate and then subjected to distillation. The residue was distilled under vacuum to obtain 0.94 g of 3-bromo-2-difluoromethoxyaniline (yield: 65.4%, purity: 98.5%).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0.95 g
Type
catalyst
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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